molecular formula C18H14FN3O3 B3128425 Ethyl 5-(4-fluorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate CAS No. 338957-39-4

Ethyl 5-(4-fluorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate

Cat. No. B3128425
CAS RN: 338957-39-4
M. Wt: 339.3 g/mol
InChI Key: FIOUTQIPAPAXFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 5-(4-fluorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate involves the reaction of 4-fluorophenol with ethyl chloroacetate in acetone as the solvent. The compound crystallizes in the monoclinic crystal system with the space group P21/c .

Scientific Research Applications

Synthetic Strategies and Chemical Reactivities

Research on 1,2,4-triazine derivatives, including compounds similar to Ethyl 5-(4-fluorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate, highlights their synthesis and reactivity. These compounds are vital probes in medicinal, pharmacological, and biological fields, offering a foundation for drug development and bioactive systems. The synthesis approaches aim at functionalizing the triazine core for diverse applications, including anticancer, anti-HIV, and antimicrobial activities. The reactivity of these systems is influenced by factors such as solvent polarity, temperature, and molarity, showcasing the versatility of triazine derivatives in chemical synthesis and biological evaluations (Makki, Abdel-Rahman, & Alharbi, 2019).

Biological Significance in Medicinal Chemistry

Triazine scaffolds are integral in medicinal chemistry due to their structural diversity and biological relevance. Derivatives of 1,2,4-triazines, similar in structural framework to this compound, have been synthesized and evaluated across a spectrum of biological activities. These activities include antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory effects. The triazine core serves as a versatile moiety for developing future drugs, underscoring the importance of such compounds in therapeutic applications (Verma, Sinha, & Bansal, 2019).

Future Directions

For more detailed information, refer to the Material Safety Data Sheet (MSDS) and relevant peer-reviewed papers .

properties

IUPAC Name

ethyl 5-(4-fluorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O3/c1-2-24-18(23)15-17(25-14-10-8-13(19)9-11-14)20-16(22-21-15)12-6-4-3-5-7-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOUTQIPAPAXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-(4-fluorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate
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Ethyl 5-(4-fluorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate
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Ethyl 5-(4-fluorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate
Reactant of Route 4
Ethyl 5-(4-fluorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate
Reactant of Route 5
Ethyl 5-(4-fluorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate
Reactant of Route 6
Ethyl 5-(4-fluorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate

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